molecular formula C9H6BrN3O2 B1517605 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039325-60-4

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1517605
CAS No.: 1039325-60-4
M. Wt: 268.07 g/mol
InChI Key: HGZAJEVMCGETLV-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Bromination of Phenol: The synthesis of this compound often begins with the bromination of phenol to produce 2-bromophenol. This reaction involves the electrophilic substitution of a bromine atom onto the benzene ring of phenol.

  • Triazole Formation: The 2-bromophenol is then subjected to a cyclization reaction to form the triazole ring. This can be achieved through the reaction of 2-bromophenol with hydrazine and a carboxylic acid derivative under specific conditions.

  • Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the triazole ring. This can be done through various carboxylation methods, such as the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can convert the bromophenyl group to a corresponding bromoalkane or bromoalkene.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the bromine atom with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-aldehyde, this compound.

  • Reduction Products: 1-(2-bromophenyl)-1H-1,2,3-triazole-4-bromoalkane, 1-(2-bromophenyl)-1H-1,2,3-triazole-4-bromoalkene.

  • Substitution Products: 1-(2-azidophenyl)-1H-1,2,3-triazole-4-carboxylic acid, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the derivative and the biological system in which it is used.

Comparison with Similar Compounds

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is similar to other triazole derivatives, such as 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid These compounds differ in the halogen atom attached to the phenyl ring, which can influence their chemical reactivity and biological activity

List of Similar Compounds

  • 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(2-bromophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZAJEVMCGETLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039325-60-4
Record name 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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